Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate
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Overview
Description
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate is a chemical compound with the molecular formula C12H10ClNO3S and a molecular weight of 283.73 g/mol . This compound is known for its applications in proteomics research and is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to interact with various biological targets .
Mode of Action
Thiazole derivatives, in general, have diverse modes of action. For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways .
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Preparation Methods
The synthesis of Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate typically involves the reaction of 2-chloro-1,3-thiazole-5-methanol with methyl 4-hydroxybenzoate under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate has several scientific research applications:
Comparison with Similar Compounds
Methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3S/c1-16-11(15)8-2-4-9(5-3-8)17-7-10-6-14-12(13)18-10/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNQJFJYJBMIMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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